molecular formula C9H14N2 B094000 N1,4,5-Trimethylbenzene-1,2-diamine CAS No. 17978-55-1

N1,4,5-Trimethylbenzene-1,2-diamine

Cat. No.: B094000
CAS No.: 17978-55-1
M. Wt: 150.22 g/mol
InChI Key: GENQEJQSHJSCPD-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The exact mode of action of N1,4,5-Trimethylbenzene-1,2-diamine remains unclear due to the lack of comprehensive studies

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,4,5-Trimethylbenzene-1,2-diamine typically involves the nitration of 2,4,5-trimethylaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N1,4,5-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

N1,4,5-Trimethylbenzene-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2-diaminobenzene: Lacks the methyl groups, making it less sterically hindered.

    2,4,5-trimethylaniline: Contains only one amino group, affecting its reactivity and applications.

    4,5-dimethyl-1,2-phenylenediamine: Similar structure but with fewer methyl groups.

Uniqueness

N1,4,5-Trimethylbenzene-1,2-diamine is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2-N,4,5-trimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENQEJQSHJSCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-28 by using N1,4,5-trimethyl-2-nitroaniline (0.350 g, 1.9 mmol), methanol (20 mL), Iron powder (1.75 g, 9.75 mmol), conc. HCl (5 mL) to afford 0.120 g of desired product.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.75 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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